3-Bromo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
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Overview
Description
The compound 3-Bromo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a derivative of the pyrazolo[1,5-a]pyrimidine scaffold, which is a structure of interest due to its potential biological activity and its use in the synthesis of various substituted compounds .
Synthesis Analysis
The synthesis of various 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines has been reported using a common starting material, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one. The C-5 position is functionalized through a nucleophilic aromatic substitution (SNAr) reaction, while the C-3 position is typically modified via Suzuki–Miyaura cross-coupling reactions . Another study describes the use of a 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine intermediate for the sequential functionalization of the 3- and 7-positions of the pyrazolo[1,5-a]pyrimidine scaffold .
Molecular Structure Analysis
The molecular structure of a related compound, 3-bromo-2-methyl-5-phenyl-7-trifluoromethylpyrazolo[1,5-a]pyrimidine, has been established by X-ray diffraction analysis . This technique allows for the precise determination of the molecular geometry and confirmation of the substitution pattern on the pyrazolo[1,5-a]pyrimidine core.
Chemical Reactions Analysis
The pyrazolo[1,5-a]pyrimidine derivatives are versatile intermediates that can undergo various chemical reactions. For instance, the SNAr strategy has been employed for the preparation of 7-amino-3-aryl pyrazolo[1,5-a]pyrimidines, which is an improvement over prior methods for incorporating multiple unique substituents . Additionally, the Suzuki–Miyaura cross-coupling reaction has been utilized for the arylation of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one, leading to a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are influenced by the substituents on the core structure. For example, the introduction of a trifluoromethyl group can significantly affect the compound's lipophilicity and electronic properties, which are important factors in drug design . The crystal structure of a related compound, 3-bromo-7-methoxy-2-(tetrahydropyran-2-yl)pyrazolo[4,3-d]pyrimidine, shows that the pyrimidine and pyrazole rings are nearly coplanar, which may have implications for the compound's reactivity and interaction with biological targets .
Scientific Research Applications
Synthesis and Biological Activity
Efficient Synthesis Approaches
An efficient and original synthesis of various 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines was reported. This synthesis involved a library of compounds with diverse substitutions at C-3 and C-5 positions, starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one. The method utilized SNAr type reactions and Suzuki–Miyaura cross-coupling for arylation, enabling the design of trifluoromethylated analogues of potent kinase inhibitors (Jismy et al., 2020).
Antimicrobial and Anticancer Properties
New pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives were synthesized and tested for their antimicrobial activity. These compounds showed promising results against various bacterial strains and might offer new avenues for the development of antimicrobial agents (Abunada et al., 2008).
Anti-Inflammatory and Antimicrobial Agents
A series of 2- H/methyl-3-phenyl-5-alkyl/aryl/heteroaryl-7-trifluoromethylpyrazolo[1,5-a]pyrimidines were synthesized and tested for their anti-inflammatory activity and antimicrobial efficacy. Some compounds demonstrated significant anti-inflammatory activity comparable to standard drugs and showed promising antimicrobial activity, indicating their potential in medical applications (Aggarwal et al., 2014).
Structural and Chemical Properties
- Structural Characterization and Applications: The synthesis of (7-polyfluoroalkyl)pyrazolo[1,5-a]pyrimidines based on lithium fluorine-containing β-diketonates was explored. The structural characterization of these compounds, such as 3-bromo-2-methyl-5-phenyl-7-trifluoromethylpyrazolo[1,5-a]pyrimidine, was established through X-ray diffraction analysis, highlighting their potential for further medicinal chemistry applications (Filyakova et al., 2002).
Mechanism of Action
Target of Action
Similar compounds have been reported to target monoamine oxidase b , an important enzyme in the field of neurodegenerative disorders.
Mode of Action
It’s known that this compound is used in suzuki–miyaura cross-coupling reactions , a type of reaction that forms carbon-carbon bonds. This suggests that the compound may interact with its targets by forming new bonds, leading to changes in the targets’ structure and function.
Biochemical Pathways
It’s known that similar compounds can affect the cell cycle , suggesting that this compound may also influence cell cycle progression and other related pathways.
Result of Action
It’s known that similar compounds can exhibit anti-inflammatory activity , suggesting that this compound may also have anti-inflammatory effects.
Action Environment
It’s known that the stability and reactivity of similar compounds can be influenced by factors such as temperature and the presence of other chemicals .
properties
IUPAC Name |
3-bromo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrF3N3/c1-4-6(9)7-13-3-2-5(8(10,11)12)15(7)14-4/h5,13H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGVTMSDWAKTMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(CCNC2=C1Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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